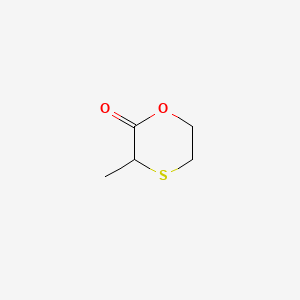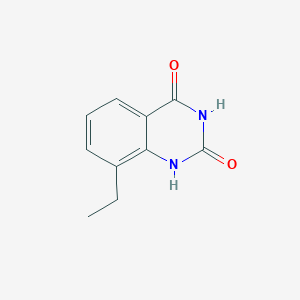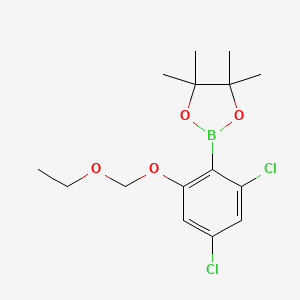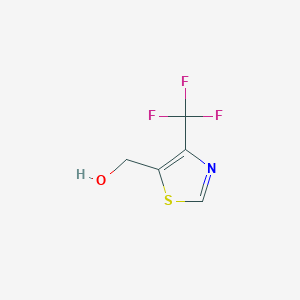
(4-(Trifluoromethyl)thiazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Trifluoromethyl)thiazol-5-yl)methanol is a chemical compound that features a thiazole ring substituted with a trifluoromethyl group and a methanol group. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)thiazol-5-yl)methanol typically involves the reaction of appropriate thiazole precursors with trifluoromethylating agents. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: (4-(Trifluoromethyl)thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thiazole derivatives.
科学研究应用
(4-(Trifluoromethyl)thiazol-5-yl)methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of (4-(Trifluoromethyl)thiazol-5-yl)methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, influencing its biological effects .
相似化合物的比较
- 2-(4-(Trifluoromethyl)-1,3-thiazol-5-yl)ethanol
- (2-Chloro-1,3-thiazol-5-yl)methanol
- 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-yl)acetic acid
Comparison: (4-(Trifluoromethyl)thiazol-5-yl)methanol is unique due to the presence of both the trifluoromethyl and methanol groups, which impart distinct electronic and steric properties. These features can influence its reactivity and biological activity compared to other thiazole derivatives .
属性
分子式 |
C5H4F3NOS |
|---|---|
分子量 |
183.15 g/mol |
IUPAC 名称 |
[4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4-3(1-10)11-2-9-4/h2,10H,1H2 |
InChI 键 |
BTGKQTDTWCFEPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C(S1)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


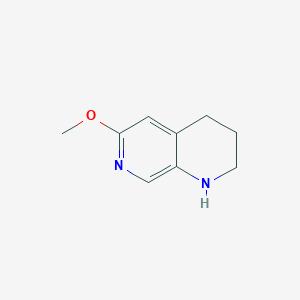

![(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13983920.png)
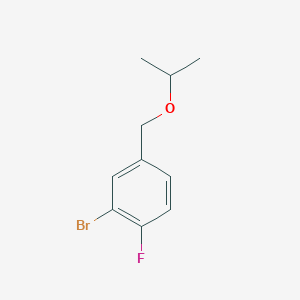
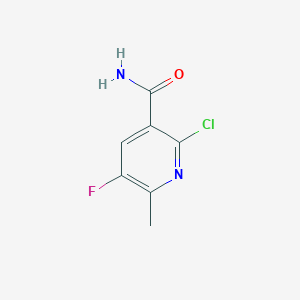

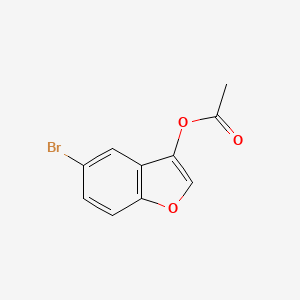
![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
![5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13983949.png)
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)
![benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B13983957.png)
